

4-Chloro-3-hexanone CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-hexanone

Cat. No.: B8465965

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-3-hexanone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3-hexanone**, including its chemical identity, physical properties, and general synthetic approaches. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

Molecular Formula: C₆H₁₁ClO^[1]

While a specific CAS (Chemical Abstracts Service) registry number for **4-Chloro-3-hexanone** is not readily available in public databases, its identity is established through its molecular structure and systematic nomenclature. For reference, related compounds include 4,4-Dichloro-3-hexanone (CAS No. 2648-60-4) and 4-Chloro-6-hydroxy-3-hexanone (CAS No. 157474-50-5).^[2]

Physical and Chemical Properties:

A summary of the key computed and experimental properties of **4-Chloro-3-hexanone** and its related compounds is presented in the table below for comparative analysis.

Property	4-Chloro-3-hexanone	4,4-Dichloro-3-hexanone
Molecular Weight	134.60 g/mol [1]	169.05 g/mol
Molecular Formula	C ₆ H ₁₁ ClO [1]	C ₆ H ₁₀ Cl ₂ O
Kovats Retention Index	888 (Standard non-polar) [1] [3]	935 (Standard non-polar) [4]

Synthesis of α -Chloro Ketones: General Methodologies

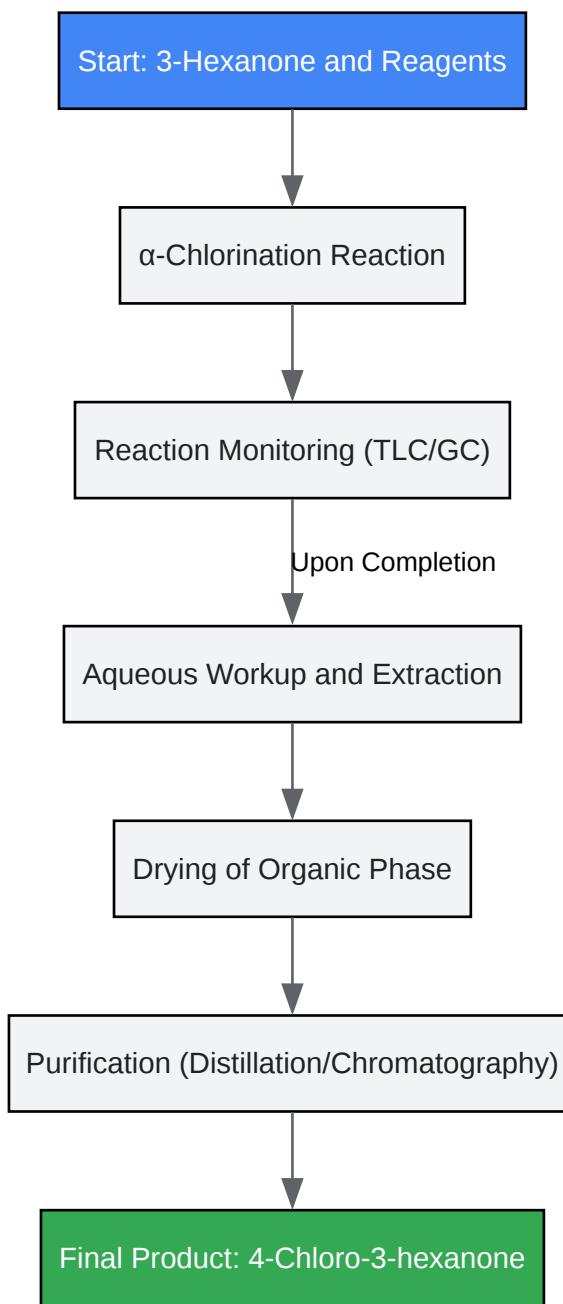
The synthesis of α -chloro ketones, such as **4-Chloro-3-hexanone**, typically involves the direct chlorination of the corresponding ketone. While a specific experimental protocol for **4-Chloro-3-hexanone** is not detailed in the surveyed literature, general methods for the synthesis of α -halo ketones provide a foundational approach. These methods are crucial for chemists engaged in the synthesis of complex organic molecules and pharmaceutical intermediates.[\[5\]](#)[\[6\]](#)

A common route involves the reaction of an enolizable ketone with a suitable chlorinating agent under acidic or basic conditions to generate the nucleophilic enol or enolate, which then reacts with an electrophilic chlorine source.[\[5\]](#)

Experimental Protocol: General Synthesis of α -Chloro Ketones from Methyl Ketones

The following protocol describes a general method for the α -chlorination of methyl ketones, which can be adapted for the synthesis of **4-Chloro-3-hexanone** from 3-hexanone.

Materials:


- 3-Hexanone (starting material)
- Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
- Anhydrous solvent (e.g., Dichloromethane, Diethyl ether)
- Acid or Base catalyst (optional, depending on the chosen method)

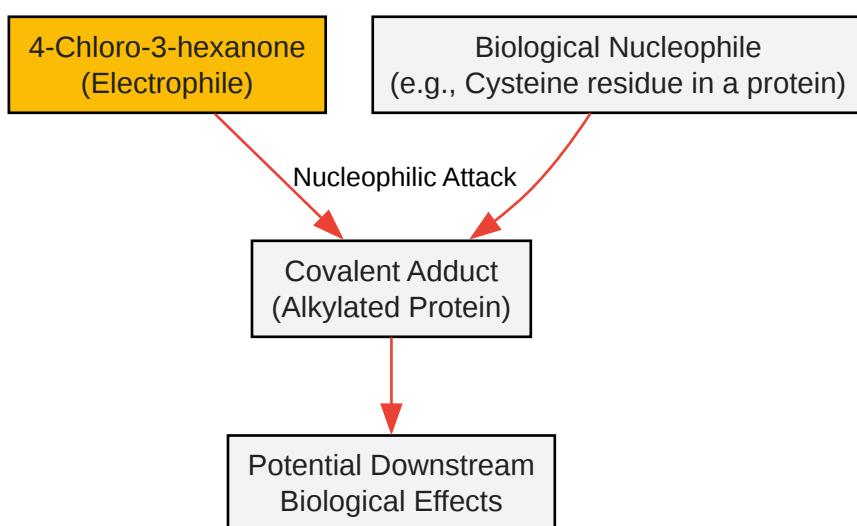
Procedure:

- Dissolve 3-hexanone in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to the desired temperature (typically 0 °C to room temperature).
- Slowly add the chlorinating agent (dissolved in the same solvent) to the stirred solution.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
- Upon completion, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate or sodium thiosulfate).
- Separate the organic layer, and wash it with brine.
- Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Filter off the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by a suitable method, such as distillation or column chromatography, to obtain the pure **4-Chloro-3-hexanone**.

Logical Workflow for Synthesis and Purification

The synthesis and purification of **4-Chloro-3-hexanone** follow a logical experimental workflow. This can be visualized to delineate the key stages of the process.

[Click to download full resolution via product page](#)


Caption: A generalized workflow for the synthesis and purification of **4-Chloro-3-hexanone**.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the surveyed literature regarding the biological activity or any associated signaling pathways of **4-Chloro-3-hexanone**. However, α -halo ketones as a class of compounds are known to be reactive alkylating agents and can

exhibit biological activity.^[7] They are recognized as important precursors in the synthesis of various heterocyclic compounds, some of which possess significant pharmacological properties.^{[5][6]} Further research is required to elucidate the specific biological effects and mechanisms of action of **4-Chloro-3-hexanone**.

Given the absence of specific data on signaling pathways for **4-Chloro-3-hexanone**, a representative diagram illustrating a hypothetical interaction of a generic α -chloro ketone with a biological nucleophile is provided below. This serves as a conceptual model for potential reactivity.

[Click to download full resolution via product page](#)

Caption: A conceptual diagram of the potential biological reactivity of an α -chloro ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-hexanone | C₆H₁₁ClO | CID 13520470 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]

- 3. 3-Hexanone, 4-chloro [webbook.nist.gov]
- 4. 4,4-Dichloro-3-hexanone | C6H10Cl2O | CID 17556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthetic Access to Aromatic α -Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. α -Halo ketone - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [4-Chloro-3-hexanone CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8465965#4-chloro-3-hexanone-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com